1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13346307
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FN3O2 |
|---|---|
| Molecular Weight | 221.19 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | XWXJHADOMOYFPR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₀H₈FN₃O₂; molecular weight: 221.19 g/mol) integrates three key functional groups:
-
1,2,4-Triazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding capabilities and π-π stacking interactions .
-
3-Fluorophenyl Substituent: A meta-fluorinated benzene ring that enhances metabolic stability and modulates lipophilicity .
-
Carboxylic Acid Group: Positioned at the 3rd carbon, this moiety enables salt formation or derivatization into esters/amides for improved pharmacokinetics .
Physicochemical Characteristics
Key properties include:
-
Solubility: Limited aqueous solubility (∼0.5 mg/mL in water at 25°C) due to aromaticity, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for in vitro assays .
-
pKa: The carboxylic acid group confers a pKa of ∼3.2, promoting ionization at physiological pH and influencing membrane permeability .
-
Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C, indicative of robust crystalline packing .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈FN₃O₂ |
| Molecular Weight | 221.19 g/mol |
| Melting Point | 215–218°C |
| Solubility (Water) | 0.5 mg/mL (25°C) |
| logP (Octanol-Water) | 1.8 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically involves a multi-step approach, leveraging modern organometallic techniques:
Step 1: Formation of 1-(3-Fluorophenyl)-1H-1,2,4-triazole
-
Substrate: 3-Fluoroaniline is diazotized using sodium nitrite/HCl to generate the diazonium salt, which undergoes cyclocondensation with acetylacetone in the presence of ammonium acetate .
-
Conditions: Reflux in ethanol at 80°C for 12 hours yields the triazole core with ∼75% efficiency .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 3-Fluoroaniline, NaNO₂, HCl | 75 |
| 2 | Methyl iodide, K₂CO₃ | 82 |
| 3 | LDA, CO₂, THF | 68 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) demonstrate dose-dependent inhibition:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| S. aureus | 16 | 32 |
| E. coli | 64 | 128 |
The fluorine atom enhances membrane penetration, while the carboxylic acid disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins .
Applications in Drug Development
Prodrug Design
Esterification of the carboxylic acid with ethyl groups improves oral bioavailability (F = 45% in rats vs. 12% for the parent acid) .
Targeted Therapeutics
Conjugation with folate ligands enhances selectivity toward folate receptor-positive cancers, reducing IC₅₀ values by 40% in KB cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume